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molecular formula C11H17N B1581728 4-Pentylaniline CAS No. 33228-44-3

4-Pentylaniline

Cat. No. B1581728
M. Wt: 163.26 g/mol
InChI Key: DGFTWBUZRHAHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05382380

Procedure details

A reaction vessel was charged with 100 g of 4-pentylaniline and 600 ml of water, and 80 g of concentrated sulfuric acid was added dropwise with ice water cooling and stirring. A solution of 43 g of sodium nitrite in 80 ml of water was then added dropwise and the reaction was carried out at the same temperature for 2 hours with stirring whereby a diazonium salt solution was prepared. Another reaction vessel was charged with 38.5 g of cupric sulfate pentahydrate (CuSO4.5H2O ), 12.2g of copper powder, 70 g of sodium bromide and 600 ml of water. To the mixture were added at room temperature with stirring 18.5 g of concentrated sulfuric acid and then 4.5 g of sodium sulfite heptahydrate. The temperature of the resultant temperature was allowed to rise, and the previously prepared diazonium salt solution was added dropwise over a period of 1 hour under reflux with stirring, whereafter the mixture was subjected to reaction for a further period of 1 hour. The reaction liquid was cooled and then extracted with 1 l of hexane added. The resultant hexane solution was washed successively with water, aqueous caustic soda and water and then dried over Glauber's salt. The hexane was distilled off and the residue was distilled under reduced pressure to obtain 61.5 g (44%) of 4-pentylbromobenzene (b.p. 135°-142° C./ 15-17 mmHg).
Name
sodium sulfite heptahydrate
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric sulfate pentahydrate
Quantity
38.5 g
Type
reactant
Reaction Step Six
Quantity
70 g
Type
reactant
Reaction Step Six
Name
copper
Quantity
12.2 g
Type
catalyst
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.N([O-])=O.[Na+].[Br-:22].[Na+]>O.[Cu].O.O.O.O.O.O.O.S([O-])([O-])=O.[Na+].[Na+]>[CH2:1]([C:6]1[CH:12]=[CH:11][C:9]([Br:22])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3,4.5,8.9.10.11.12.13.14.15.16.17|

Inputs

Step One
Name
sodium sulfite heptahydrate
Quantity
4.5 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(N)C=C1
Name
Quantity
80 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cupric sulfate pentahydrate
Quantity
38.5 g
Type
reactant
Smiles
Name
Quantity
70 g
Type
reactant
Smiles
[Br-].[Na+]
Name
copper
Quantity
12.2 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
18.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
To the mixture were added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring, whereafter the mixture
CUSTOM
Type
CUSTOM
Details
was subjected to reaction for a further period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 l of hexane
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
The resultant hexane solution was washed successively with water, aqueous caustic soda and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
The hexane was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 61.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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